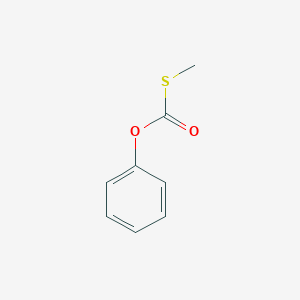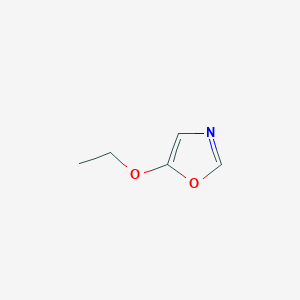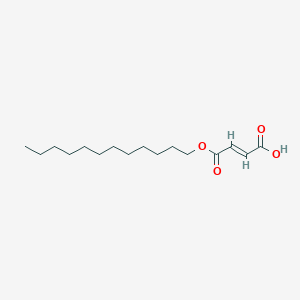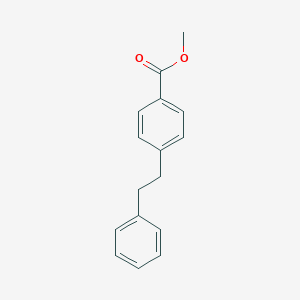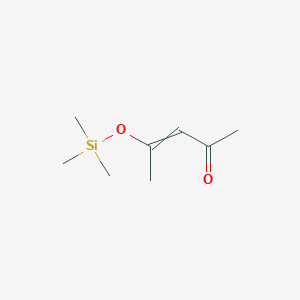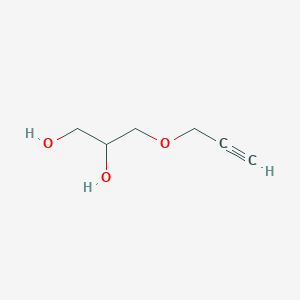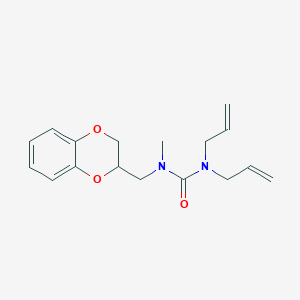
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea, also known as BAMU, is a bioactive compound that has gained attention in the scientific community due to its potential therapeutic properties. BAMU is a small molecule that belongs to the class of urea derivatives and has been found to possess a wide range of biological activities.
作用机制
The mechanism of action of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is not fully understood. However, it has been proposed that 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea may exert its antitumor activity through the inhibition of the PI3K/Akt signaling pathway. This pathway is involved in cell proliferation and survival and is frequently dysregulated in cancer cells. 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
生化和生理效应
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and scavenge free radicals. Additionally, 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been found to modulate the activity of various enzymes, such as matrix metalloproteinases and cyclooxygenases, which are involved in cancer progression and inflammation.
实验室实验的优点和局限性
One of the advantages of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been found to possess a wide range of biological activities, making it a versatile compound for research. However, one of the limitations of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is its low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the research of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea. One direction is the development of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea derivatives with improved solubility and bioactivity. Another direction is the investigation of the potential use of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea in combination with other anticancer agents or anti-inflammatory agents. Additionally, the development of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea-based nanoparticles for targeted drug delivery may be a promising approach for cancer therapy. Finally, further studies are needed to fully elucidate the mechanism of action of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea and its potential therapeutic applications.
Conclusion:
In conclusion, 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is a bioactive compound that has gained attention in the scientific community due to its potential therapeutic properties. 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been found to possess antitumor, anti-inflammatory, and antioxidant activities, making it a promising candidate for cancer therapy and other diseases. The synthesis of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is relatively simple, and its versatility makes it a valuable compound for research. However, further studies are needed to fully understand the mechanism of action of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea and its potential applications in medicine.
合成方法
The synthesis of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea involves the reaction of 1,4-benzodioxane-2-carboxaldehyde with N,N-diallyl-3-methylbut-2-enamide in the presence of a catalyst. The reaction proceeds through a one-pot, three-component reaction, and the yield of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is around 80%. The synthesis of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is relatively simple and can be performed in a laboratory setting.
科学研究应用
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been extensively studied for its potential therapeutic properties. It has been found to possess antitumor, anti-inflammatory, and antioxidant activities. 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has also been found to possess antioxidant properties, which may protect against oxidative stress-related diseases.
属性
CAS 编号 |
13988-24-4 |
|---|---|
产品名称 |
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea |
分子式 |
C17H22N2O3 |
分子量 |
302.37 g/mol |
IUPAC 名称 |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-3,3-bis(prop-2-enyl)urea |
InChI |
InChI=1S/C17H22N2O3/c1-4-10-19(11-5-2)17(20)18(3)12-14-13-21-15-8-6-7-9-16(15)22-14/h4-9,14H,1-2,10-13H2,3H3 |
InChI 键 |
SVQHPQRSZJSPEB-UHFFFAOYSA-N |
SMILES |
CN(CC1COC2=CC=CC=C2O1)C(=O)N(CC=C)CC=C |
规范 SMILES |
CN(CC1COC2=CC=CC=C2O1)C(=O)N(CC=C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



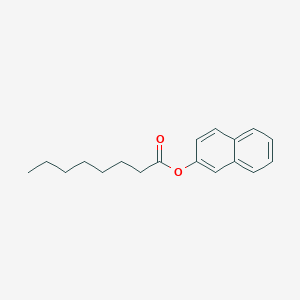
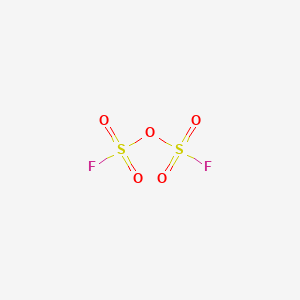



![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)
